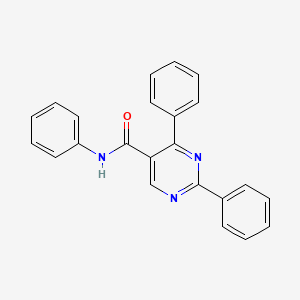
N,2,4-triphenylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,4-triphenylpyrimidine-5-carboxamide is a heterocyclic compound with a pyrimidine core substituted with phenyl groups at positions 2 and 4, and a carboxamide group at position 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4-triphenylpyrimidine-5-carboxamide typically involves the preparation of chalcone, followed by its reaction with ammonium acetate and an aldehyde . The reaction conditions often include heating the mixture to facilitate the formation of the pyrimidine ring. The process can be summarized as follows:
Preparation of Chalcone: This involves the condensation of an aromatic aldehyde with an acetophenone derivative.
Cyclization: The chalcone undergoes cyclization in the presence of ammonium acetate to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N,2,4-triphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups on the phenyl rings .
Aplicaciones Científicas De Investigación
N,2,4-triphenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of materials with unique optical and electronic properties
Mecanismo De Acción
The mechanism of action of N,2,4-triphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
N,2,4-triphenylpyrimidine-5-carboxamide can be compared with other similar compounds, such as:
2,4,6-triphenylpyrimidine: This compound has an additional phenyl group at position 6, which can affect its chemical properties and applications.
2,4-diphenylpyrimidine:
2,4,6-trisubstituted pyrimidines: These compounds have various substituents at positions 2, 4, and 6, offering a range of chemical and biological properties.
Propiedades
IUPAC Name |
N,2,4-triphenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c27-23(25-19-14-8-3-9-15-19)20-16-24-22(18-12-6-2-7-13-18)26-21(20)17-10-4-1-5-11-17/h1-16H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLFFSPSJQEADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2650187.png)
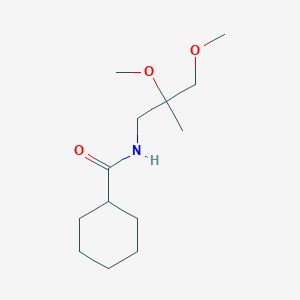
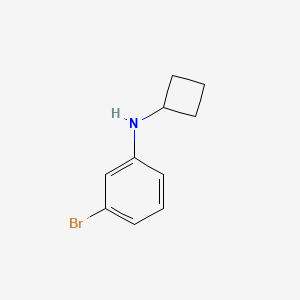
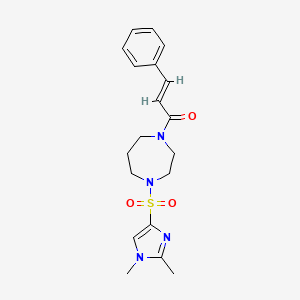
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/new.no-structure.jpg)
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)
![3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2650195.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)
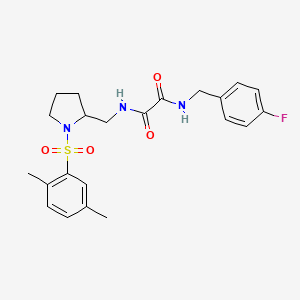
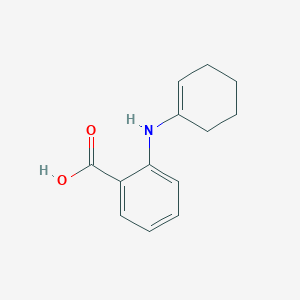
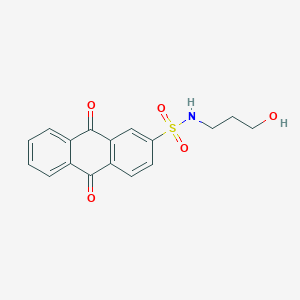
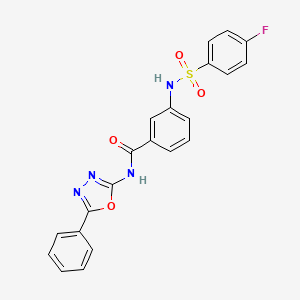
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
![tert-butyl N-[(1R,2R)-2-aminocycloheptyl]carbamate](/img/structure/B2650209.png)
